(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane functions as a ligand in homogeneous catalysis. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. This specific bisphosphine ligand exhibits several advantages:
Due to these properties, (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has been explored in various catalytic reactions, including:
The unique rigid and bulky structure of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane makes it a promising candidate for material science applications. Researchers are exploring its potential use in:
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is a complex organophosphorus compound characterized by its unique paracyclophane structure, which consists of two phenyl rings connected by a bridge of cyclophane. This compound features two di(3,5-xylyl)phosphino groups, which contribute to its potential as a chiral ligand in various
These reactions are crucial for its applications in catalysis and organic synthesis.
Research on the biological activity of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is limited but indicates potential pharmacological properties. The presence of phosphine groups may confer biological activity through:
The prediction of biological activities can be enhanced using computational methods such as the Prediction of Activity Spectra for Substances program, which analyzes structure-activity relationships to identify potential therapeutic uses .
The synthesis of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane typically involves:
These steps require careful control of reaction conditions to ensure the desired stereochemistry and yield.
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has several applications:
Interaction studies focus on how (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane interacts with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound.
Several compounds share structural or functional similarities with (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1. Bis(diphenylphosphino)ethane | Organophosphorus Ligand | Commonly used in palladium-catalyzed reactions |
2. 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene Derivative | Exhibits redox properties due to ferrocene core |
3. (R)-(+)-N,N-Diethylbenzylamine | Amine Compound | Used in asymmetric synthesis |
4. (S)-(+)-1,1'-Binaphthyl | Chiral Ligand | Known for its high enantioselectivity |
While these compounds may share certain characteristics or applications in catalysis and biological activity, the unique paracyclophane structure and dual phosphino functionality of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane distinguish it from others in terms of its reactivity and potential applications in asymmetric catalysis and material science.
Irritant